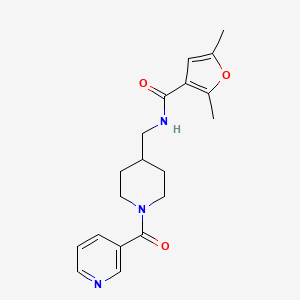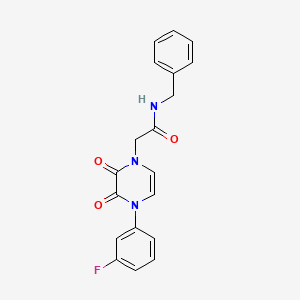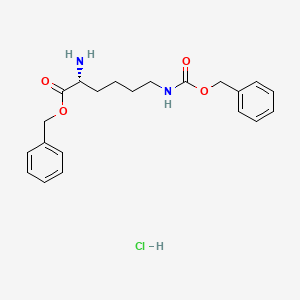![molecular formula C36H34N4O2S2 B2757961 N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide CAS No. 476634-42-1](/img/structure/B2757961.png)
N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their significant biological and pharmaceutical activities, making this compound of interest in various scientific fields .
Preparation Methods
The synthesis of N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide typically involves the coupling of substituted 2-amino-benzothiazole intermediates with decanediamide under amide coupling conditions. Common reagents include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane (DMP) to form sulfonyl derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions on the benzothiazole ring using halogenating agents.
Common reagents include DMP for oxidation, hydrogen gas with palladium for reduction, and halogenating agents for substitution. Major products formed include sulfonyl derivatives, amines, and halogenated benzothiazoles .
Scientific Research Applications
N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-tubercular properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells . The benzothiazole moiety plays a crucial role in these interactions, binding to target proteins and altering their function .
Comparison with Similar Compounds
N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide can be compared with other benzothiazole derivatives such as:
N’-[1,3-benzothiazol-2-yl]-arylamides: Known for their antibacterial properties.
1,3-benzothiazol-2(3H)-ones: Used in the synthesis of various biologically active compounds.
5-nitro-1,2-benzothiazol-3-amines: Explored for their potential in medicinal chemistry.
The uniqueness of N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide lies in its dual benzothiazole moieties and decanediamide linkage, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJOFICQNTAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B2757878.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757879.png)
![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)

![2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2757890.png)


![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)
![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2757899.png)
![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)
